molecular formula C19H22N6 B5585210 N2,N2-diethyl-N4,N4-diphenyl-1,3,5-triazine-2,4,6-triamine

N2,N2-diethyl-N4,N4-diphenyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B5585210
M. Wt: 334.4 g/mol
InChI Key: DDKHJZWHMUZSGF-UHFFFAOYSA-N
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Description

N2,N2-diethyl-N4,N4-diphenyl-1,3,5-triazine-2,4,6-triamine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields including chemistry, biology, and industry. This compound is characterized by its triazine ring structure substituted with diethyl and diphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N2,N2-diethyl-N4,N4-diphenyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with diethylamine and diphenylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms on the triazine ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

N2,N2-diethyl-N4,N4-diphenyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Scientific Research Applications

N2,N2-diethyl-N4,N4-diphenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N2,N2-diethyl-N4,N4-diphenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The triazine ring can interact with various enzymes and receptors, modulating their activity. The diethyl and diphenyl groups contribute to the compound’s ability to penetrate biological membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N2,N2-diethyl-N4,N4-diphenyl-1,3,5-triazine-2,4,6-triamine can be compared with other triazine derivatives such as:

Properties

IUPAC Name

4-N,4-N-diethyl-2-N,2-N-diphenyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-3-24(4-2)18-21-17(20)22-19(23-18)25(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKHJZWHMUZSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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